azepan-2-one

Description

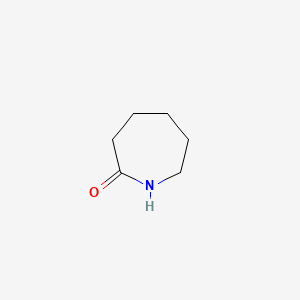

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9012-16-2 | |

| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020240 | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |

CAS No. |

105-60-2 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6879X594Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epsilon-caprolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CM381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Azepan-2-one: A Comprehensive Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-2-one, systematically known as ε-caprolactam, is a cyclic amide of significant industrial importance, primarily serving as the monomer for the production of Nylon 6. This colorless, hygroscopic crystalline solid has been the subject of extensive research, not only due to its central role in polymer chemistry but also for its emerging potential as a scaffold in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, detailing various production routes from traditional industrial processes to modern "green" methodologies. Furthermore, it elucidates the compound's primary mechanism of action in polymerization and explores its known biological effects, toxicological profile, and the pharmacological potential of its derivatives.

Synthesis of this compound (ε-Caprolactam)

The industrial synthesis of this compound is dominated by processes that ultimately rely on the Beckmann rearrangement of cyclohexanone oxime. However, the routes to this key intermediate and the methods for the rearrangement itself have evolved to improve efficiency and reduce environmental impact.

Conventional Industrial Synthesis: The Beckmann Rearrangement

The most established industrial route to this compound begins with cyclohexane, which is oxidized to produce a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil." The cyclohexanone is then converted to cyclohexanone oxime, which subsequently undergoes the Beckmann rearrangement.

1. From Cyclohexanone:

The conventional process involves the oximation of cyclohexanone with a hydroxylamine salt, typically hydroxylamine sulfate, followed by an acid-catalyzed rearrangement.

-

Oximation: Cyclohexanone reacts with hydroxylamine sulfate to form cyclohexanone oxime and sulfuric acid. The acid is neutralized with ammonia, generating ammonium sulfate as a significant byproduct.

-

Beckmann Rearrangement: The cyclohexanone oxime is treated with a strong acid, most commonly oleum (fuming sulfuric acid), which catalyzes the rearrangement to this compound.[1] This is a highly exothermic reaction. The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia to liberate the free lactam, again producing ammonium sulfate.[2]

Experimental Protocol: Liquid-Phase Beckmann Rearrangement

A typical industrial process for the liquid-phase Beckmann rearrangement involves the following steps:

-

Reaction Setup: The reaction is carried out in a series of continuous stirred-tank reactors.

-

Reagent Introduction: Cyclohexanone oxime and oleum are continuously fed into the first reactor. The temperature is maintained between 85°C and 125°C.

-

Reaction Progression: The reaction mixture flows through the series of reactors to ensure complete conversion.

-

Neutralization: The acidic reaction mixture is neutralized with aqueous ammonia in a separate vessel.

-

Product Separation: The resulting mixture separates into an organic layer containing crude caprolactam and an aqueous layer containing ammonium sulfate.

-

Purification: The crude caprolactam is purified through a series of extraction and distillation steps.

2. From Cyclohexane via Nitrosyl Chloride:

An alternative route that avoids the use of cyclohexanone as a starting material involves the photochemical reaction of cyclohexane with nitrosyl chloride (NOCl) in the presence of HCl. This process, known as photonitrosation, directly produces cyclohexanone oxime hydrochloride. This method is advantageous as cyclohexane is less expensive than cyclohexanone.[2]

"Green" Synthesis Routes

Concerns over the large volumes of ammonium sulfate byproduct generated in conventional processes have driven the development of more environmentally friendly or "green" synthesis routes.

1. Gas-Phase Beckmann Rearrangement:

This method involves the vapor-phase rearrangement of cyclohexanone oxime over a solid acid catalyst, typically a zeolite such as MFI-type silicalite-1.[3] This process operates at higher temperatures (typically 300-400°C) and avoids the use of strong liquid acids and the subsequent neutralization step, thus eliminating the production of ammonium sulfate.

Experimental Protocol: Gas-Phase Beckmann Rearrangement

A laboratory-scale setup for the gas-phase Beckmann rearrangement typically includes:

-

Reactor: A fixed-bed quartz reactor heated in a furnace.

-

Catalyst Loading: The solid acid catalyst is packed into the reactor.

-

Reactant Feed: A solution of cyclohexanone oxime in a solvent (e.g., methanol) is vaporized and carried through the reactor by an inert gas (e.g., nitrogen).

-

Reaction Conditions: The temperature is maintained in the range of 350-400°C, and the flow rates of the gas and liquid feeds are controlled to achieve the desired residence time.

-

Product Collection: The reactor effluent is cooled to condense the products, which are then collected.

-

Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of cyclohexanone oxime and the selectivity to this compound.

2. Ammoximation of Cyclohexanone:

This process offers a greener route to cyclohexanone oxime by reacting cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicalite (TS-1) catalyst.[3] This method avoids the use of hydroxylamine sulfate and the associated production of ammonium sulfate. The cyclohexanone oxime produced can then be subjected to either liquid or gas-phase Beckmann rearrangement.

3. Bio-based Synthesis:

Research is ongoing into the production of this compound from renewable feedstocks. One promising route involves the biocatalytic conversion of lysine, an amino acid that can be produced by fermentation. This approach has the potential to significantly reduce the carbon footprint of caprolactam production.

Quantitative Data on Synthesis Routes

| Synthesis Route | Key Reactants | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Key Byproducts |

| Conventional Liquid-Phase Beckmann Rearrangement | Cyclohexanone oxime, Oleum | H₂SO₄/SO₃ | 85-125 | Atmospheric | >99 | >98 | Ammonium sulfate |

| Gas-Phase Beckmann Rearrangement | Cyclohexanone oxime | Solid acid (e.g., Silicalite-1) | 300-400 | Atmospheric | 95-99 | 92-98 | Minor organic impurities |

| Ammoximation of Cyclohexanone | Cyclohexanone, NH₃, H₂O₂ | TS-1 | 70-90 | Atmospheric | >99 | >98 (for oxime) | Water |

| One-Step "Green" Process | Cyclohexanone, NH₃, Air | Bifunctional nanoporous catalyst | 80 | 35 bar | ~85 | 65-78 | Water, high molecular weight products |

Mechanism of Action

The primary and most well-established "mechanism of action" of this compound is its role as a monomer in the ring-opening polymerization to produce Nylon 6. However, the molecule itself and its derivatives also exhibit biological activities that are of interest to drug development professionals.

Ring-Opening Polymerization

The conversion of this compound to Polyamide 6 (Nylon 6) proceeds via ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.

1. Anionic Ring-Opening Polymerization:

This is a rapid polymerization method that is initiated by a strong base (e.g., sodium hydride, sodium caprolactamate) and an activator (e.g., an N-acylcaprolactam). The polymerization proceeds via a chain-growth mechanism.

Experimental Protocol: Anionic Ring-Opening Polymerization

-

Monomer Preparation: Molten this compound is dried under vacuum to remove any water, which can inhibit the reaction.

-

Initiator and Activator Addition: The initiator (e.g., sodium caprolactamate) and activator (e.g., N-acetylcaprolactam) are added to the molten monomer under an inert atmosphere (e.g., nitrogen). The concentrations of the initiator and activator are typically in the range of 0.1 to 1 mol %.

-

Polymerization: The mixture is heated to a temperature between 130°C and 180°C. The polymerization is highly exothermic and proceeds rapidly, often within minutes.

-

Product Isolation: The resulting solid polymer is cooled and can be processed further.

2. Hydrolytic Ring-Opening Polymerization:

This method involves heating this compound with water to a high temperature (around 250-270°C) under pressure. The water first hydrolyzes some of the caprolactam to ε-aminocaproic acid, which then acts as the initiator for the subsequent polymerization. This process is slower than anionic polymerization and proceeds via a step-growth mechanism.

Biological Mechanism of Action

While the primary industrial role of this compound is as a monomer, it is not biologically inert. Its derivatives, in particular, have shown potential as pharmacologically active agents.

1. Toxicological Profile:

This compound is considered to have low to moderate acute toxicity.[4] The oral LD50 in rats is approximately 1.1 g/kg.[2] It is an irritant to the skin, eyes, and respiratory tract.[5] Chronic exposure can lead to peeling of the skin on the hands and irritation of the mucous membranes.[6] In the body, caprolactam is metabolized and rapidly eliminated, which contributes to its relatively low systemic toxicity.[7]

2. Metabolic Fate:

In mammals, this compound is metabolized through various pathways. In rats, a significant portion is hydroxylated to 4-hydroxycaprolactam. It can also be hydrolyzed to 6-aminohexanoic acid. These metabolites are then excreted in the urine.

3. Neurological Effects and Derivatives as Anticonvulsants:

While this compound itself is not used as a therapeutic agent, certain derivatives have shown significant biological activity. Notably, a series of α-substituted caprolactam derivatives have been synthesized and evaluated as anticonvulsant agents.[8] Some of these compounds have demonstrated potent activity in preclinical models of epilepsy. The mechanism of action for these derivatives appears to involve the modulation of GABAergic neurotransmission. Specifically, some caprolactam derivatives have been shown to interact with the GABA-A receptor-ionophore complex, either inhibiting or enhancing GABA responses.[9] This suggests that the caprolactam scaffold can be a valuable starting point for the design of novel central nervous system (CNS) active drugs. It is important to emphasize that this activity is a property of the derivatives and not of the parent this compound molecule.

4. Other Biological Activities:

Some studies have explored the use of caprolactam-containing compounds as enzyme inhibitors. For example, peptidomimetic compounds incorporating a caprolactam ring have been designed as inhibitors of interleukin-1beta converting enzyme (ICE), also known as caspase-1.[10] This highlights the potential of the this compound structure to serve as a constrained scaffold in the design of enzyme inhibitors.

Visualizations

Synthesis and Polymerization Pathways

Caption: Overview of the primary synthesis routes to this compound and its subsequent polymerization to Nylon 6.

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to this compound.

Caption: A typical experimental workflow for the anionic ring-opening polymerization of this compound.

Caption: Logical relationships of the biological effects of this compound and its derivatives.

Conclusion

This compound remains a molecule of immense industrial significance, with its synthesis and polymerization being mature and well-understood processes. The ongoing development of "green" synthesis routes is poised to make its production more sustainable. While the primary mechanism of action of this compound is as a monomer for Nylon 6, its biological properties and the pharmacological activity of its derivatives are opening new avenues for research. The demonstrated anticonvulsant activity of caprolactam derivatives underscores the potential of the this compound scaffold in the design of novel therapeutics, particularly for neurological disorders. For drug development professionals, while this compound itself is not a therapeutic agent, its chemical tractability and the biological activity of its derivatives make it an interesting starting point for medicinal chemistry programs. Future research will likely focus on further elucidating the structure-activity relationships of caprolactam derivatives and exploring their potential in other therapeutic areas.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. Green Production Technology of the Monomer of Nylon-6: Caprolactam [engineering.org.cn]

- 4. chemcess.com [chemcess.com]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of ε-Caprolactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-Caprolactam (ε-caprolactam), a cyclic amide with the formula (CH₂)₅C(O)NH, is a cornerstone of the polymer industry, primarily serving as the monomer for the production of Nylon 6.[1] Its unique chemical structure and reactivity also make it a molecule of interest in various fields, including pharmaceuticals and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of ε-caprolactam, offering quantitative data, detailed experimental methodologies, and logical workflows to support research and development activities.

Physicochemical Properties

The physical and chemical characteristics of ε-caprolactam are fundamental to its handling, processing, and application. Key properties are summarized in the tables below.

Table 1: General and Physical Properties of ε-Caprolactam

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | White, hygroscopic crystalline solid or flakes | [2] |

| Odor | Mild, disagreeable | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 270.8 °C at 1013.25 hPa | [4] |

| 136-138 °C at 10 mm Hg | [5] | |

| Density | 1.01 g/cm³ (solid) | [4] |

| Vapor Pressure | 0.0013 hPa at 20 °C | [6] |

Table 2: Solubility and Partitioning Properties of ε-Caprolactam

| Property | Value | Reference(s) |

| Solubility in Water | 866.89 g/L at 22 °C | [4] |

| Solubility in Organic Solvents | Soluble in chlorinated solvents, petroleum hydrocarbons, cyclohexene, benzene, methanol, ethanol, and ether. | [7] |

| LogP (Octanol-Water Partition Coefficient) | -0.1 | [2] |

| pKa | 16.61 ± 0.20 (Predicted) | [8] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key parameters of ε-caprolactam.

Melting Point Determination (Capillary Method)

The melting point of ε-caprolactam can be determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry, powdered ε-caprolactam is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[3] For pure ε-caprolactam, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point at atmospheric pressure, the boiling point of ε-caprolactam is often determined under reduced pressure. The Thiele tube method is a suitable technique for this purpose.

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount of ε-caprolactam is placed in the small test tube. A capillary tube is inverted (sealed end up) and placed inside the test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer, which is then placed in the Thiele tube containing the heating oil. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.

-

Heating and Observation: The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.[6]

Density Determination (Pycnometer or Oscillating U-tube Method)

The density of molten ε-caprolactam can be accurately measured using a pycnometer or an oscillating U-tube density meter.

Apparatus:

-

Pycnometer or Oscillating U-tube density meter

-

Thermostatically controlled water bath

-

Analytical balance

Procedure (using Oscillating U-tube):

-

Calibration: The instrument is calibrated using at least two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.[11][12][13]

-

Sample Introduction: The molten ε-caprolactam sample is carefully introduced into the oscillating U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software, using the calibration data, calculates and displays the density of the molten ε-caprolactam at the specified temperature.[11] The viscosity of the sample can affect the measurement, and corrections may be necessary.[12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Flasks with stoppers

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid ε-caprolactam is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and placed in a thermostatically controlled shaker. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Quantification: A known aliquot of the clear, saturated solution is carefully withdrawn and diluted. The concentration of ε-caprolactam in the diluted solution is then determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[14][15]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Vapor Pressure Determination (Static Method)

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermal equilibrium.

Apparatus:

-

Evacuated chamber with a pressure transducer

-

Thermostatically controlled environment

-

Sample injection system

Procedure:

-

Sample Introduction: A small, degassed sample of ε-caprolactam is introduced into the evacuated chamber.

-

Equilibration: The chamber is brought to the desired temperature and allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.

-

Measurement: The pressure inside the chamber, which is the vapor pressure of the substance at that temperature, is measured directly by the pressure transducer.[16][17] Measurements are typically taken at several different temperatures.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance. For weakly acidic or basic compounds like amides, this is often performed in mixed solvent systems.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer

-

Titration vessel

Procedure:

-

Solution Preparation: A solution of ε-caprolactam of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile) to ensure solubility.[18][19]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small increments from the burette. The pH of the solution is recorded after each addition.[20]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[21] For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa value.[20]

Synthesis of ε-Caprolactam

The industrial production of ε-caprolactam predominantly follows a pathway involving the Beckmann rearrangement of cyclohexanone oxime. This process can be broken down into two main stages: the synthesis of cyclohexanone oxime and its subsequent rearrangement.

Logical Workflow for ε-Caprolactam Synthesis

The following diagram illustrates the primary industrial route for the synthesis of ε-caprolactam, starting from cyclohexanone.

Caption: Industrial synthesis pathway for ε-caprolactam.

Experimental Protocol for Synthesis

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

A solution of hydroxylamine hydrochloride and sodium acetate is prepared in water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[22]

-

Cyclohexanone is dissolved in ethanol to ensure its miscibility in the aqueous reaction medium.[22]

-

The ethanolic solution of cyclohexanone is added to the aqueous hydroxylamine solution.

-

The mixture is stirred, and upon reaction, cyclohexanone oxime precipitates as a crystalline solid due to its lower solubility in water compared to the reactants.[23]

-

The solid product is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[7]

Materials:

-

Cyclohexanone oxime

-

Concentrated sulfuric acid (or oleum)

Procedure:

-

A small portion of cyclohexanone oxime is carefully added to concentrated sulfuric acid in a beaker.[24]

-

The mixture is gently heated to initiate the rearrangement, which is a highly exothermic reaction. The reaction proceeds vigorously for a short period.[24]

-

This process is repeated in portions until all the cyclohexanone oxime is consumed.

-

The resulting acidic solution of crude ε-caprolactam is then subjected to neutralization and purification steps.[24]

Purification of ε-Caprolactam

Procedure:

-

The acidic crude ε-caprolactam solution is neutralized, typically with ammonia.

-

The neutralized product is then subjected to vacuum distillation to separate the pure ε-caprolactam from byproducts and residual starting materials.[25] The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal degradation of the product.

Logical Relationships in Experimental Determination

The determination of these physicochemical properties often involves a logical workflow, from sample preparation to data analysis.

Caption: General experimental workflow for property determination.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of ε-caprolactam, complete with quantitative data presented in a structured format and comprehensive experimental protocols for their determination. The inclusion of a logical workflow for its industrial synthesis via the Beckmann rearrangement offers valuable context for researchers and professionals in the field. The information contained herein is intended to serve as a practical resource for those working with ε-caprolactam, facilitating a deeper understanding of its behavior and enabling more informed experimental design and process development.

References

- 1. researchgate.net [researchgate.net]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Caprolactam - Wikipedia [en.wikipedia.org]

- 5. Caprolactam [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Caprolactam [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Density Meter | Institute of Physical Chemistry | University of Stuttgart [ipc.uni-stuttgart.de]

- 12. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. eurjchem.com [eurjchem.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. m.youtube.com [m.youtube.com]

- 23. scribd.com [scribd.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. valmet.com [valmet.com]

Caprolactam Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprolactam, a seven-membered cyclic amide, is a well-established industrial monomer primarily used in the production of Nylon-6.[1][2] Beyond its role in polymer chemistry, the caprolactam scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] Its unique conformational properties and the synthetic tractability of its derivatives have led to the discovery of compounds with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of caprolactam derivatives, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and illustrating their mechanisms of action through signaling pathway diagrams.

Synthesis of Caprolactam Derivatives

The synthetic versatility of the caprolactam ring allows for a diverse range of chemical modifications at both the nitrogen and carbon atoms.

Core Synthesis: The Beckmann Rearrangement

The industrial production of ε-caprolactam itself is predominantly achieved through the Beckmann rearrangement of cyclohexanone oxime.[6] This classic acid-catalyzed reaction transforms the oxime into the corresponding seven-membered lactam ring, which serves as the foundational scaffold for subsequent derivatization.[6]

N-Substitution of the Caprolactam Ring

The nitrogen atom of the lactam is a primary site for functionalization, enabling the introduction of various substituents that can significantly modulate the compound's physicochemical and biological properties. Common methods for N-substitution include:

-

N-Alkylation: This can be achieved by reacting the sodium salt of ε-caprolactam with alkyl halides.[7]

-

Ullmann Condensation: This copper-catalyzed reaction facilitates the N-arylation of caprolactam using aryl halides.[7]

-

Michael Addition: The addition of caprolactam to activated alkenes, such as acrylonitrile, provides a route to N-functionalized derivatives.

C-Substitution of the Caprolactam Ring

Modification of the carbon backbone of the caprolactam ring offers another avenue for creating diverse derivatives. A notable example is the Wittig–Claisen protocol, a tandem reaction sequence that combines a Wittig reaction to form an olefin intermediate, followed by a Claisen rearrangement to introduce functionality onto the caprolactam ring while preserving the core lactam structure.[8]

Potential Applications and Biological Activity

Caprolactam derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their activity, supported by quantitative data.

Anticonvulsant Activity

Several caprolactam derivatives have shown promising anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a standard model used to identify compounds effective against generalized tonic-clonic seizures.

| Compound Name | Animal Model | Administration Route | ED50 (mg/kg) | Reference |

| α-Hydroxy-α-phenylcaprolactam | Mouse | Intraperitoneal | 63 | [9] |

| α-Ethynyl-α-hydroxycaprolactam | Mouse | Intraperitoneal | Promising Phase I results | [9] |

| α-Benzyl-α-hydroxycaprolactam | Mouse | Intraperitoneal | Promising Phase I results | [9] |

| α-Hydroxy-α-(phenylethynyl)caprolactam | Mouse | Intraperitoneal | Potent activity in all models | [9] |

Antimicrobial Activity